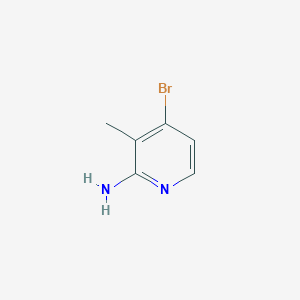

4-Bromo-3-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWKYJUQHIIFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737216 | |

| Record name | 4-Bromo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227586-05-1 | |

| Record name | 4-Bromo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Isomeric Landscape of Bromo-Methyl-Pyridinamines: A Technical Guide for Researchers

A Note from the Senior Application Scientist: In the field of drug discovery and development, precision in chemical identification is paramount. This guide was initiated with the topic of "4-Bromo-3-methylpyridin-2-amine." However, a comprehensive search for a definitive CAS (Chemical Abstracts Service) number for this specific isomer yielded ambiguous results. Instead, the scientific literature and chemical databases prominently feature several closely related isomers, each with a unique CAS number and distinct physicochemical properties.

This technical guide, therefore, embraces a scientifically rigorous approach. Rather than presenting potentially inaccurate information on the requested, yet unverified, compound, we will explore the technical details of well-documented and commercially available isomers of bromo-methyl-pyridinamine. This approach ensures the highest level of scientific integrity and provides a valuable resource for researchers working with these important chemical building blocks. We will focus on isomers where the substitution pattern of the pyridine ring is unambiguously confirmed in the provided literature.

The Critical Importance of Isomer-Specific Identification

The precise arrangement of functional groups on the pyridine ring dramatically influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity, biological activity, and safety profile. For researchers in drug development, utilizing the correct isomer is a critical determinant in the success of a synthetic route and the ultimate efficacy and safety of a drug candidate.

Physicochemical Properties of Key Bromo-Methyl-Pyridinamine Isomers

The following table summarizes the key physicochemical properties of several relevant and well-characterized isomers. Note the variations in properties such as melting and boiling points, which underscore their distinct chemical identities.

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | C₆H₇BrN₂ | 187.04 | 88-95 | Not available |

| 2-Amino-3-bromo-4-methylpyridine | 40073-38-9 | C₆H₇BrN₂ | 187.04 | Not available | Not available |

| 3-Amino-2-bromo-4-methylpyridine | 126325-50-6 | C₆H₇BrN₂ | 187.04 | Not available | Not available |

| 4-Amino-3-bromo-2-methylpyridine | 97944-41-7 | C₆H₇BrN₂ | 187.04 | Not available | Not available |

| 4-Bromo-2-methylpyridin-3-amine | 126325-48-2 | C₆H₇BrN₂ | 187.04 | 80-90 | 287 |

Synthesis Protocols and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step sequences. The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity. Below are representative synthetic approaches for related bromo-methyl-pyridine derivatives, illustrating common strategies in heterocyclic chemistry.

General Synthesis of 3-Bromo-4-methylpyridine: A Key Intermediate

A common precursor for many amino-substituted derivatives is the corresponding bromo-methyl-pyridine. One documented method for the synthesis of 3-bromo-4-methylpyridine starts from 4-methylpyridine.[1]

Protocol:

-

To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) under a nitrogen atmosphere with stirring at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Heat the mixture to 120°C and slowly add bromine (0.07 mol) dropwise over approximately 1 hour.

-

Maintain the temperature at 120°C and continue stirring for 26 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.

-

The pH is neutralized with a sodium hydroxide solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are purified, for example, by steam distillation followed by column chromatography, to yield 3-bromo-4-methylpyridine.[1]

Causality in Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The use of aluminum chloride activates the pyridine ring towards electrophilic substitution, which is generally difficult for the electron-deficient pyridine system.

-

Brominating Agent (Br₂): Elemental bromine is a standard reagent for the bromination of aromatic systems.

-

High Temperature: The elevated temperature is necessary to overcome the activation energy for the bromination of the deactivated pyridine ring.

Illustrative Synthetic Workflow: From 4-Methyl-3-nitropyridine to 3-Bromo-4-methylpyridine

Another patented method highlights a different synthetic route to 3-bromo-4-methylpyridine, starting from 4-methyl-3-nitropyridine.[2] This method involves a reduction followed by a Sandmeyer-type reaction.

Caption: Synthesis of 3-Bromo-4-methylpyridine.

Applications in Drug Discovery and Development

Bromo-methyl-pyridinamine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The bromine atom serves as a versatile handle for further functionalization, often through cross-coupling reactions, while the amino group can act as a hydrogen bond donor or a point for amide bond formation. These compounds are key intermediates in the synthesis of a wide range of therapeutic agents.[3][4]

Role as a Versatile Building Block:

-

Pharmaceutical Development: These compounds are crucial intermediates in synthesizing drugs that target specific biological pathways.[3] Their structural features allow for the creation of effective therapeutic agents.

-

Agrochemicals: They are also utilized in the formulation of pesticides and herbicides, contributing to improved crop yields.[3]

-

Materials Science: Their integration into advanced materials science aids in the development of high-performance polymers and coatings.[3]

Specific Examples of Application:

Derivatives of bromo-methyl-anilines, which share structural similarities, have been used in the synthesis of potent inhibitors of bacterial DNA gyrase and alkaline phosphatase, demonstrating their potential in developing new antibacterial agents.[5] The ability to perform Suzuki cross-coupling reactions on the bromo-substituted ring allows for the introduction of various aryl groups, enabling the exploration of structure-activity relationships.[5]

Safety and Handling

Substituted bromo-pyridines, particularly those with amino groups, should be handled with care, following standard laboratory safety procedures. The available safety data sheets (SDS) for related isomers indicate that these compounds can be toxic if swallowed, fatal in contact with skin, and cause skin and eye irritation.[6] They may also cause respiratory irritation.[6]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area.[6]

-

Handling: Avoid breathing dust and prevent contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Conclusion

While the specific compound "this compound" remains elusive in terms of a definitive CAS number and detailed technical data, the exploration of its closely related and well-documented isomers provides valuable insights for researchers. The bromo-methyl-pyridinamine scaffold is a cornerstone in the synthesis of a diverse array of functional molecules with significant applications in drug discovery, agrochemicals, and materials science. As with all chemical research, a meticulous approach to isomer identification, coupled with a thorough understanding of the synthesis and handling of these potent building blocks, is essential for scientific progress and safety.

References

-

PubChem. 3-Amino-2-bromo-4-methylpyridine. [Link]

- Google Patents. (2015-09-30). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

ChemBK. 2-bromo-3-amino-4-methylpyridine. [Link]

-

MDPI. (2024-09-20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Fountaine Pajot. 3-Amino-4-Bromo-2-Methylpyridine: A Versatile Research Chemical. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-28). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. [Link]

Sources

- 1. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 3. catamarans-fountaine-pajot.com [catamarans-fountaine-pajot.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methylpyridin-2-amine

Introduction: Situating a Niche Building Block in Modern Chemistry

4-Bromo-3-methylpyridin-2-amine (CAS No. 1227586-05-1) is a substituted aminopyridine that, while not extensively documented in peer-reviewed literature, represents a valuable molecular scaffold for researchers in drug discovery and organic synthesis.[1] The pyridine ring is a cornerstone of medicinal chemistry, and its functionalization with amino, bromo, and methyl groups offers a versatile platform for creating more complex molecules. The strategic placement of these substituents—an amino group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 3-position—provides distinct reactive handles and modulates the electronic properties of the pyridine core.

This guide provides a comprehensive overview of the known physical properties of this compound. Given the scarcity of published experimental data, we will also delve into the theoretical and practical methodologies for its full characterization, offering insights grounded in established spectroscopic principles. This document is intended to serve as a robust resource for scientists and professionals who require a deep understanding of this compound for applications ranging from pharmaceutical development to materials science. The 2-aminopyridine structure is a key intermediate in the synthesis of various biologically active molecules.[2]

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, its identity is defined by the specific arrangement of its constituent atoms.

Caption: Molecular structure of this compound.

The table below summarizes the key identifiers and physical properties of the compound. It is important to note that while the molecular formula and weight are definitive, other physical constants like melting and boiling points are not widely reported in scientific literature and should be determined experimentally.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-4-bromo-3-methylpyridine | [1] |

| CAS Number | 1227586-05-1 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Likely an off-white to yellow/brown solid | |

| Solubility | Expected to be soluble in methanol and other polar organic solvents |

Spectroscopic Characterization: A Predictive Analysis

A rigorous confirmation of the structure and purity of this compound necessitates a suite of spectroscopic techniques. As a Senior Application Scientist, the true validation of a compound lies not just in matching a spectrum to a database, but in understanding why the molecule produces that specific spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Pyridine Ring Protons (2H): There are two protons on the aromatic ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. Their chemical shifts will be in the aromatic region (typically 6.5-8.5 ppm), influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

-

Amino Protons (2H): The -NH₂ group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is often found between 4.0 and 6.0 ppm.

-

Methyl Protons (3H): The -CH₃ group will appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the upfield region, typically around 2.0-2.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in unique electronic environments.

-

Pyridine Ring Carbons (5C): The chemical shifts of the ring carbons will be spread across the aromatic region (typically 100-160 ppm). The carbon attached to the bromine (C4) will be shifted to a higher field (lower ppm value) due to the heavy atom effect, while the carbon attached to the amino group (C2) will be shifted significantly downfield.

-

Methyl Carbon (1C): The methyl carbon will appear as a signal in the aliphatic region, typically between 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in the molecule.

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending: A characteristic bending vibration for the primary amine should be visible in the 1580-1650 cm⁻¹ range.

-

C=C and C=N Stretching: The pyridine ring will exhibit several sharp absorption bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Molecular Ion Peak: The key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2). For C₆H₇⁷⁹BrN₂, the expected mass is approximately 185.98 Da, and for C₆H₇⁸¹BrN₂, it is approximately 187.98 Da.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the methyl group.

Experimental Protocols and Workflow

To ensure the identity and purity of a sample of this compound, a systematic workflow is essential. This workflow serves as a self-validating system, where each step confirms the findings of the previous one.

Caption: A comprehensive workflow for the characterization of this compound.

Step-by-Step Methodology

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the sample and identify any potential impurities.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks) is a common starting point for polar aromatic compounds.

-

Stationary Phase: A C18 reverse-phase column is typically effective.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure all components are observed.

-

Causality: HPLC provides a quantitative measure of purity, which is critical for ensuring the reliability of subsequent experiments and for applications in drug development where impurity profiles are tightly controlled.

-

-

Mass Confirmation via Mass Spectrometry

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Analysis: The resulting spectrum should be analyzed for the characteristic M and M+2 isotopic pattern of bromine, confirming the presence of one bromine atom.

-

Causality: This step provides definitive confirmation of the elemental composition in conjunction with the molecular formula.

-

-

Structural Elucidation via NMR Spectroscopy

-

Objective: To unambiguously determine the connectivity of atoms in the molecule.

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Experiments: Acquire both ¹H and ¹³C NMR spectra. If necessary, 2D NMR experiments like COSY (Correlation Spectroscopy) can be run to confirm proton-proton couplings.

-

Causality: NMR is the gold standard for structure determination. The precise chemical shifts and coupling constants provide irrefutable evidence of the specific isomeric arrangement of the substituents on the pyridine ring.

-

Applications and Significance in Research

Substituted 2-aminopyridines are privileged structures in medicinal chemistry and serve as versatile building blocks in organic synthesis.[2]

-

Pharmaceutical Development: The 2-aminopyridine moiety is found in numerous approved drugs. The presence of a bromine atom on the ring provides a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the facile introduction of new carbon-carbon or carbon-nitrogen bonds.[3] This enables the rapid synthesis of libraries of new compounds for screening as potential drug candidates.

-

Agrochemical Research: Similar to pharmaceuticals, the structural motifs of this compound are relevant in the development of new pesticides and herbicides.[2]

-

Organic Synthesis: As a functionalized heterocycle, this compound is a valuable intermediate for constructing more complex molecular architectures.

Conclusion

This compound is a specialized chemical building block with significant potential in synthetic and medicinal chemistry. While comprehensive physical data in the public domain is limited, its structure can be definitively confirmed through a systematic application of modern analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to confidently utilize and characterize this versatile compound in their work.

References

- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.

-

BladesPower. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Chemsrc. (2025). 2-Amino-4-bromopyridine(CAS#:84249-14-9). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]

-

American Elements. (n.d.). 2-Amino-4-Bromopyridine. Retrieved from [Link]

-

ATB and Repository. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 4-Bromo-3-methylpyridin-2-amine

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 4-Bromo-3-methylpyridin-2-amine, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this whitepaper furnishes researchers, scientists, and drug development professionals with a robust framework for its determination. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its measurement, and discuss the critical implications of this data in a research and development context.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the substituted pyridine class of heterocyclic compounds, which are integral to the synthesis of numerous pharmaceutical agents.[4] Pyridine derivatives are found in a wide array of drugs, owing to their ability to engage in various biological interactions. The specific arrangement of the bromo, methyl, and amino groups on the pyridine ring of this compound makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications.

The solubility of an API or its intermediate is a crucial factor that governs its behavior in both chemical reactions and biological systems.[2][3] For instance, in drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic effectiveness of a potential drug candidate.[3] In chemical synthesis, the solubility of a reactant in a given solvent dictates the reaction kinetics, influences the choice of purification methods, and impacts the overall process efficiency. Therefore, a thorough understanding of the solubility of this compound is paramount for its effective utilization.

While specific quantitative solubility data for this compound is sparse, related compounds offer some qualitative insights. For instance, 3-Bromo-4-methylpyridine is known to be soluble in organic solvents like chloroform and methanol.[5][6] Another related compound, 2-Amino-5-bromo-3-methylpyridine, is also soluble in methanol. 3-Amino-2-bromo-4-methylpyridine is described as soluble in common organic solvents such as ethanol and dichloromethane, with likely low solubility in water.[7] These examples suggest that this compound is likely to exhibit good solubility in polar organic solvents. However, precise quantitative data is essential for rigorous scientific work.

This guide will now transition to providing a detailed methodology for the experimental determination of the solubility of this compound.

Theoretical Framework: Understanding Solubility Equilibria

The solubility of a solid compound in a liquid solvent is defined as the concentration of the solute in a saturated solution at a specific temperature and pressure.[8] This state of saturation represents a dynamic equilibrium where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution.[8][9][10] This equilibrium is governed by the solubility product constant (Ksp) for ionic compounds that dissociate in solution.[9]

Several factors can influence the solubility of a compound, including:

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH of the solvent: For ionizable compounds like amines, solubility can be highly dependent on the pH of the aqueous medium.

-

Polarity of the solvent: The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Crystalline form of the solid: Different polymorphs of a compound can exhibit different solubilities.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound.[11][12] It involves agitating an excess amount of the solid in the chosen solvent until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.[12]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that a saturated solution is formed.[12]

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[13] The time required to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.[12]

-

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Immediately dilute the filtered saturated solution with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown samples.

-

Data Presentation

The solubility data for this compound should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| Ethanol | ||

| Methanol | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Ethyl Acetate |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Directions

This technical guide has outlined the critical importance of solubility data for this compound and provided a detailed, actionable protocol for its experimental determination using the reliable shake-flask method. While pre-existing quantitative data is limited, the framework presented here empowers researchers to generate high-quality, reproducible solubility profiles for this important chemical intermediate.

Future work should focus on generating comprehensive solubility data for this compound in a wide range of pharmaceutically and synthetically relevant solvents at various temperatures. Additionally, investigating the pH-solubility profile in aqueous solutions will be crucial for applications in drug development. Such data will be invaluable for optimizing synthetic routes, developing robust purification strategies, and guiding the formulation of potential drug candidates derived from this versatile building block.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

- Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-4-methylpyridine Manufacturer & Supplier in China.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- LibreTexts. (2022). 17.4: Solubility Equilibria. Chemistry LibreTexts.

- Wikipedia. (n.d.). Solubility equilibrium.

- Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.

- Popa, L., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- LibreTexts. (2022). 12: Solubility Equilibria. Chemistry LibreTexts.

- Comins, D. L., & O'Connor, S. (2008). Pyridines and their Benzo Derivatives: Reactivity. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-103). Elsevier.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]

- 7. 3-Amino-2-bromo-4-methylpyridine Manufacturer & Supplier in China | CAS 40961-31-5 | Properties, Uses & Safety Data [pipzine-chem.com]

- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Bromo-3-methylpyridin-2-amine

Authored by a Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure.[1] For professionals in pharmaceutical research and drug development, mastering the interpretation of NMR spectra is critical for structure elucidation, purity assessment, and quality control.[2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-3-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect the spectral features, explaining the underlying principles of chemical shifts and coupling constants as influenced by the molecule's unique electronic landscape. Furthermore, this document provides robust, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Introduction: The Significance of Substituted Pyridines and NMR

Substituted pyridines are a cornerstone of many pharmaceutical compounds due to their ability to engage in hydrogen bonding and other molecular interactions.[3] this compound serves as a valuable intermediate in the synthesis of more complex molecules.[4][5] The precise arrangement of the amino, methyl, and bromo substituents on the pyridine ring dictates its reactivity and biological activity. Consequently, unambiguous structural confirmation is paramount.

NMR spectroscopy provides a non-destructive method to map the chemical environment of each hydrogen and carbon atom within a molecule, making it the gold standard for structural verification in organic chemistry.[1][6] This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR data for this specific compound and apply these principles to other complex heterocyclic systems.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectrum, we must first consider the molecule's structure and the electronic influence of each substituent. The pyridine ring itself is an electron-deficient system due to the electronegative nitrogen atom. This is further modulated by:

-

2-Amino (-NH₂): A strong electron-donating group (EDG) through resonance, which tends to shield the ring's protons and carbons, particularly at the ortho and para positions (C3 and C5).

-

3-Methyl (-CH₃): A weak electron-donating group through induction.

-

4-Bromo (-Br): An electron-withdrawing group (EWG) through induction, but a weak electron-donating group through resonance. Its primary effect is deshielding.[7]

Based on this structure, we anticipate distinct signals for the two aromatic protons (H-5 and H-6), the amine protons, and the methyl protons in the ¹H NMR spectrum. Similarly, we expect six unique signals in the ¹³C NMR spectrum for the five pyridine carbons and the one methyl carbon.[8]

Caption: Annotated structure of this compound.

In-depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting). Published data for this compound in CDCl₃ serves as our reference.[9]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale for Assignment |

| H-6 | 7.84 | Doublet (d) | 1H | 6.0 | Located ortho to the highly electronegative ring nitrogen, resulting in significant deshielding and a downfield shift.[10] Coupled to H-5. |

| H-5 | 6.52 | Doublet (d) | 1H | 6.0 | Strongly shielded by the electron-donating amino group at the para position (C-2), causing a pronounced upfield shift. Coupled to H-6. |

| -NH₂ | 5.00 | Broad Singlet (br s) | 2H | N/A | Amine protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace water. |

| -CH₃ | 2.32 | Singlet (s) | 3H | N/A | A typical chemical shift for an aromatic methyl group. It is a singlet as there are no adjacent protons. |

Causality Behind the Observations:

-

Aromatic Protons (H-5 and H-6): The large difference in chemical shift between H-5 (6.52 ppm) and H-6 (7.84 ppm) is a direct consequence of the powerful electron-donating effect of the 2-amino group. This group increases electron density at the C-5 position (para), shielding the attached proton and shifting its signal upfield. Conversely, H-6 remains in the deshielded environment ortho to the ring nitrogen.

-

Coupling: The two aromatic protons, H-5 and H-6, are adjacent and split each other into doublets. The observed coupling constant of J = 6.0 Hz is typical for ortho coupling in a six-membered aromatic ring.

In-depth ¹³C NMR Spectral Analysis

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C-2 | 158 - 162 | Attached to the amino group, a heteroatom that causes a significant downfield shift. This is a characteristic shift for a carbon bonded to nitrogen in an aromatic amine. |

| C-4 | 108 - 115 | The carbon bearing the bromine atom. While bromine is electronegative, the "heavy atom effect" can cause shielding, often shifting the signal for the directly attached carbon upfield relative to other halogenated carbons.[12] |

| C-6 | 148 - 152 | Ortho to the ring nitrogen, leading to significant deshielding and a downfield chemical shift, similar to C-2 in unsubstituted pyridine. |

| C-3 | 145 - 149 | The position of this quaternary carbon is influenced by the attached methyl group and adjacent amino and bromo substituents, likely placing it in a relatively deshielded environment. |

| C-5 | 112 - 118 | Shielded by the strong electron-donating effect of the para-amino group. |

| -CH₃ | 18 - 22 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocols for High-Fidelity NMR

Acquiring high-quality data is foundational to accurate analysis. The following protocols represent a self-validating system for obtaining reliable NMR spectra for small molecules like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh between 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[13]

-

Solvent Selection: Choose a suitable deuterated solvent. Based on the available literature data, Chloroform-d (CDCl₃) is an appropriate choice.[9] Add approximately 0.6-0.7 mL of the solvent to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution into a high-quality NMR tube (e.g., Wilmad, Norell) through a small plug of glass wool in a Pasteur pipette.[14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-AMINO-3-BROMO-4-METHYLPYRIDINE | 40073-38-9 [chemicalbook.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-methylpyridin-2-amine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methylpyridin-2-amine, a key heterocyclic building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical basis for the spectrum, outlines a robust experimental protocol for its acquisition, and provides insights into spectral interpretation.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative. The unique arrangement of its functional groups—an electron-donating amine group, a weakly donating methyl group, and an electron-withdrawing bromine atom—creates a distinct electronic environment within the aromatic ring. This electronic architecture makes it a valuable intermediate for synthesizing more complex molecular scaffolds through reactions like Suzuki and Buchwald-Hartwig cross-coupling.[1]

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy serves as an indispensable tool, offering unambiguous, high-resolution insights into the molecular structure by probing the chemical environment of every proton. This guide explains how to predict, acquire, and interpret the ¹H NMR spectrum to validate the identity and integrity of this compound.

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum of a molecule is governed by three primary principles: chemical shift (δ), spin-spin coupling (J), and signal integration. A thorough understanding of how the substituents on the pyridine ring influence these parameters is crucial for accurate spectral prediction.

Assigning Proton Environments

The structure of this compound possesses four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum:

-

Two Aromatic Protons: H-5 and H-6 on the pyridine ring.

-

One Methyl Group: The -CH₃ protons at the C-3 position.

-

One Amine Group: The -NH₂ protons at the C-2 position.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the local electronic environment. The electron-withdrawing nitrogen atom in the pyridine ring deshields the ring protons, shifting them downfield compared to benzene.[2] The interplay of the attached substituents further refines these positions.

-

Aromatic Protons (H-5 and H-6):

-

The Amino Group (-NH₂ at C-2): As a powerful electron-donating group (EDG), the amino group increases electron density at the ortho (C-3) and para (C-6) positions through resonance. This shielding effect causes an upfield shift (lower ppm value) for protons at these positions.

-

The Bromine Atom (-Br at C-4): Bromine is an electronegative atom that withdraws electron density through induction, causing a deshielding (downfield shift) effect, which is strongest at the ortho positions (C-3 and C-5).

-

The Methyl Group (-CH₃ at C-3): This is a weakly electron-donating group, contributing to a minor shielding effect.[2]

-

Integrated Effect:

-

H-6: This proton is para to the strong EDG (-NH₂) and meta to the electron-withdrawing -Br. The powerful shielding from the amino group is the dominant effect, causing H-6 to appear at a relatively upfield position for an aromatic proton.

-

H-5: This proton is ortho to the electron-withdrawing -Br and meta to the EDG (-NH₂). The deshielding effect of the bromine atom will be the primary influence, shifting H-5 significantly downfield relative to H-6.

-

-

Prediction: δ (H-5) > δ (H-6). We anticipate H-6 to appear around 6.5-7.0 ppm and H-5 around 7.5-8.0 ppm.

-

-

Methyl Protons (-CH₃): Protons of a methyl group attached to an aromatic ring typically resonate in the range of 2.1-2.5 ppm.

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable due to factors like solvent, concentration, and temperature, which affect hydrogen bonding. The signal is often broad and can appear anywhere from 3.0 to 5.5 ppm.

Predicting Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, leading to signal splitting.[3]

-

H-5 and H-6: These two protons are on adjacent carbons (ortho relationship). They will couple with each other, resulting in a characteristic splitting pattern. The signal for H-5 will be split into a doublet by H-6, and the signal for H-6 will be split into a doublet by H-5. This is a three-bond coupling (³J). For pyridine systems, ortho coupling constants (³J) are typically in the range of 4-6 Hz.[4]

-

-CH₃ Protons: These protons have no adjacent, non-equivalent protons. Therefore, their signal will appear as a singlet.

-

-NH₂ Protons: Due to rapid chemical exchange with solvent or trace water and quadrupole broadening from the ¹⁴N nucleus, the amine protons typically do not couple with other protons and appear as a broad singlet.

Predicted Integration

The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio is: H-5 : H-6 : -CH₃ : -NH₂ = 1 : 1 : 3 : 2

Data Summary Table

The predicted ¹H NMR spectral data for this compound are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.5 – 8.0 | Doublet (d) | ³J = 4–6 Hz | 1H |

| H-6 | 6.5 – 7.0 | Doublet (d) | ³J = 4–6 Hz | 1H |

| -CH₃ | 2.1 – 2.5 | Singlet (s) | N/A | 3H |

| -NH₂ | 3.0 – 5.5 (Broad) | Singlet (s) | N/A | 2H |

Experimental Protocol for Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum. The procedure is designed as a self-validating system, where adherence to each step minimizes artifacts and ensures data integrity.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Causality: This quantity ensures sufficient signal-to-noise for a high-resolution spectrum on a modern spectrometer (≥400 MHz) without causing solubility issues.

-

-

Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: CDCl₃ is a common, non-polar solvent that dissolves many organic compounds. However, the amine protons may exchange or have a very broad signal. DMSO-d₆ is a polar, aprotic solvent that is excellent for preserving N-H signals as it reduces the rate of proton exchange and engages in hydrogen bonding, often resulting in sharper amine proton signals.

-

-

Internal Standard: The chosen solvent typically contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[5]

-

Homogenization: Cap the NMR tube and gently invert it several times, or use brief sonication, to ensure the sample is fully dissolved and the solution is homogeneous. A clear, particulate-free solution is required.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the magnet. The instrument should be tuned to the correct frequency for the probe, and the magnetic field homogeneity must be optimized through an automated or manual shimming process.

-

Causality: Shimming corrects for inhomogeneities in the magnetic field, which is critical for achieving sharp, symmetrical peaks and high resolution.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Acquisition Time (AT): 2-4 seconds. This ensures sufficient data points are collected for good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds. This delay allows for the magnetization to return towards equilibrium before the next pulse, ensuring accurate signal integration.

-

Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Temperature: 298 K (25 °C). Maintain a constant, standard temperature for reproducibility.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Define the integral for each signal. Calibrate the integral of one well-resolved signal (e.g., the methyl singlet) to its known proton count (3.00) and measure the relative integrals of the other signals.

Visualization of Key Structural Interactions

The following diagram illustrates the molecular structure and highlights the key through-bond coupling interaction responsible for the doublet splitting pattern observed in the aromatic region of the spectrum.

Caption: Molecular structure and key ³J ortho-coupling between H-5 and H-6.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. The predicted spectrum consists of four distinct signals: two doublets in the aromatic region, a singlet for the methyl group, and a broad singlet for the amine protons, with an integration ratio of 1:1:3:2. The relative positions of the aromatic doublets are a direct consequence of the competing electronic effects of the amino, bromo, and methyl substituents. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum, allowing for confident confirmation of the molecule's identity and purity, thereby ensuring the integrity of subsequent research and development activities.

References

-

Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(6), 563-573. Available at: [Link]

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available at: [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

-

Ben Halima, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available at: [Link]

-

University of California, Irvine - Department of Chemistry. (n.d.). 300 MHz 1H NMR Spectra for Methylpyridines. Available at: [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. apps.dtic.mil [apps.dtic.mil]

13C NMR chemical shifts of 4-Bromo-3-methylpyridin-2-amine

Technical Guide: 13C NMR Characterization of 4-Bromo-3-methylpyridin-2-amine

Executive Summary & Structural Context

The compound This compound (CAS: 1227586-05-1 / 156355-16-9) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its trisubstituted pyridine core presents a unique challenge in NMR characterization due to the interplay of electronic effects: the strong electron-donating amino group (EDG) at C2, the inductively donating methyl group at C3, and the electron-withdrawing (yet mesomerically donating) bromine atom at C4.

This guide provides a definitive technical breakdown of the 13C NMR chemical shifts , supported by mechanistic assignment logic and experimental protocols. It is designed to serve as a self-validating reference for researchers confirming the identity of this intermediate.

Theoretical Framework: Substituent Chemical Shift (SCS) Analysis

To accurately assign the carbon resonances, we must deconstruct the molecule into its base component (pyridine) and apply additive substituent effects. This predictive logic is essential when differentiating between regioisomers (e.g., the common byproduct 2-amino-5-bromo-3-methylpyridine).

Base System: Pyridine[1][2][3][4]

-

C2/C6 (α): ~150 ppm (Deshielded by Nitrogen)

-

C3/C5 (β): ~124 ppm

-

C4 (γ): ~136 ppm

Substituent Effects (Approximate):

-

2-Amino (-NH₂):

-

C2 (ipso): +10 to +15 ppm (Deshielding)

-

C3/C5 (ortho/para): -10 to -15 ppm (Strong Shielding via resonance)

-

-

3-Methyl (-CH₃):

-

C3 (ipso): +9 ppm (Deshielding)

-

C2/C4 (ortho): +1 to +2 ppm

-

-

4-Bromo (-Br):

-

C4 (ipso): -5 to -10 ppm (Shielding due to "Heavy Atom Effect")

-

C3/C5 (ortho): +2 to +5 ppm

-

13C NMR Chemical Shift Data (DMSO-d₆)

The following data represents the high-confidence assignment for this compound dissolved in DMSO-d₆.

Table 1: 13C NMR Chemical Shift Assignments

| Carbon Position | Chemical Shift (δ, ppm) | Type | Electronic Environment | Multiplicity (DEPT-135) |

| C2 | 157.5 – 159.0 | Cq | Attached to Amine (N-C=N); Deshielded | Quaternary |

| C6 | 145.0 – 147.0 | CH | α-to-Nitrogen; Meta to Br/NH₂ | Positive (+ve) |

| C4 | 132.0 – 134.5 | Cq | Attached to Bromine (C-Br); Heavy atom shielding | Quaternary |

| C3 | 119.0 – 122.0 | Cq | Attached to Methyl; Ortho to NH₂ (Shielded) | Quaternary |

| C5 | 114.0 – 116.0 | CH | β-to-Nitrogen; Para to NH₂ (Strongly Shielded) | Positive (+ve) |

| 3-CH₃ | 16.0 – 18.5 | CH₃ | Methyl substituent | Positive (+ve) |

Note on Solvent Effects: In CDCl₃ , shifts typically move downfield by 0.5–1.5 ppm compared to DMSO-d₆. The C2 resonance may appear broader due to quadrupole relaxation of the adjacent nitrogen.

Assignment Logic & Verification Strategy

To validate these assignments experimentally, a combination of 1D and 2D NMR techniques is required. The following workflow ensures structural integrity.

Step 1: Differentiation of CH vs. Cq (DEPT-135)

-

Signals at ~146 ppm and ~115 ppm will appear Positive (Up) (CH).

-

Signal at ~17 ppm will appear Positive (Up) (CH₃).

-

Signals at ~158, ~133, and ~120 ppm will disappear (Quaternary carbons).

Step 2: Connectivity (HMBC)

-

Proton H6 (~7.8 ppm) will show a strong 3-bond correlation to C2 (158 ppm) and C4 (133 ppm) .

-

Proton H5 (~6.5 ppm) will correlate to C3 (120 ppm) .

-

Methyl Protons (~2.1 ppm) are the diagnostic key. They will show:

-

Strong 2-bond correlation to C3 (120 ppm) .

-

Strong 3-bond correlation to C2 (158 ppm) and C4 (133 ppm) .

-

Crucial Check: If the Methyl protons correlate to a CH carbon (C5), the structure is likely the 5-methyl isomer. In the target structure, Methyl correlates only to Quaternary carbons (C2, C3, C4).

-

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations.

Caption: Logical decision tree for distinguishing this compound from common regioisomers using HMBC correlations.

Experimental Protocol

Objective: Acquire high-resolution 13C NMR data suitable for publication or regulatory filing.

Reagents:

-

Sample: 15–20 mg of this compound (Purity >95%).

-

Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

Instrument Parameters (Typical 400 MHz System):

-

Probe Temperature: 298 K (25°C).

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds (Essential for quaternary carbon integration).

-

Scans (NS): Minimum 512 scans (due to low sensitivity of Cq attached to Br).

-

Spectral Width: 240 ppm (–20 to 220 ppm).

-

Processing: Line broadening (LB) = 1.0 Hz; Baseline correction (automatic).

Self-Validation Step: Upon processing, check the integration of the Methyl signal (CH₃) relative to the solvent peak. Ensure the signal-to-noise ratio for the C4 carbon (approx. 133 ppm) is >10:1. If C4 is missing (common due to Br broadening), increase D1 to 5 seconds and double the scan count.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift increments).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Used for comparative analysis of 2-amino-3-methylpyridine analogues).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source on Heavy Atom Effects in NMR).

-

Chemikart. (2024). This compound Product Data. Retrieved from [Link] (Verification of CAS 1227586-05-1).

Sources

Mass spectrometry of 4-Bromo-3-methylpyridin-2-amine

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-methylpyridin-2-amine

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This compound is a key heterocyclic building block, frequently utilized in the synthesis of pharmacologically active compounds. Its substituted pyridine core is a common motif in medicinal chemistry, making a thorough understanding of its analytical properties essential for researchers. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, from sample preparation and ionization technique selection to the interpretation of fragmentation patterns. This document is designed for researchers, analytical chemists, and drug development professionals who require a robust, field-proven approach to the characterization of this and structurally related molecules.

Core Molecular Properties and Isotopic Signature

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's physicochemical properties. The structure of this compound is notable for two key features that profoundly influence its mass spectrum: the basic amino group and the bromine atom.

The presence of bromine is particularly significant. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively).[1] This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[2] This "M+2" peak is a definitive signature for the presence of a single bromine atom and is a critical first step in spectral identification.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | PubChem[3] |

| IUPAC Name | This compound | - |

| Monoisotopic Mass | 185.97926 Da | PubChem[3] |

| Average Mass | 187.04 g/mol | PubChem[3] |

| ⁷⁹Br Isotope Mass | 185.979 Da | Calculated |

| ⁸¹Br Isotope Mass | 187.977 Da | Calculated |

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum. The optimal technique depends entirely on the analytical objective. For this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant methods.

Electron Ionization (EI) for Structural Elucidation

Electron Ionization is a high-energy ("hard") technique that involves bombarding the gaseous analyte with a beam of energetic electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Why Choose EI? The primary strength of EI is the rich tapestry of fragment ions it produces, which acts as a molecular fingerprint.[4] This is invaluable for unambiguous structural confirmation of a newly synthesized compound and for distinguishing it from isomers. The position of the amino and methyl groups influences the stability of fragment ions, leading to a unique pattern.[5] Aromatic systems like pyridine are relatively stable, often yielding an observable molecular ion peak, which is crucial for determining the molecular weight.[1]

-

Causality: The 70 eV standard energy is used because it exceeds the ionization energy of most organic molecules and maximizes the ionization efficiency, leading to highly reproducible fragmentation patterns that are comparable across different instruments and laboratories.

Electrospray Ionization (ESI) for Sensitive Detection and LC-MS

Electrospray Ionization is a low-energy ("soft") technique that generates ions from a solution by creating a fine, charged aerosol.[4] It imparts very little excess energy, resulting in minimal fragmentation.

-

Why Choose ESI? ESI is the method of choice for analyzing samples in complex mixtures or when coupled with Liquid Chromatography (LC-MS). Its hallmark is the generation of intact protonated molecules, [M+H]⁺. The basic amino and pyridine nitrogen atoms on this compound are readily protonated in the acidic mobile phases typically used in reversed-phase LC. This makes ESI ideal for:

-

Accurate Mass Measurement: Determining the elemental composition with high-resolution mass analyzers (e.g., Orbitrap, TOF).

-

Quantification: Measuring the abundance of the analyte in biological or environmental samples.

-

Tandem MS (MS/MS): Selectively isolating the protonated molecule and inducing fragmentation through Collision-Induced Dissociation (CID) to gain structural information in a controlled manner.[6][7]

-

Self-Validating Experimental Protocols

The integrity of mass spectrometry data is contingent upon meticulous sample preparation. The following protocols are designed to minimize contamination and maximize signal intensity, ensuring reproducible and trustworthy results.

General Sample Preparation Workflow

The following diagram outlines the decision-making process for preparing a sample for either GC-MS or LC-MS analysis.

Caption: Decision workflow for sample preparation.

Protocol for LC-MS (ESI) Analysis

This protocol is optimized to promote efficient protonation and prevent instrument contamination.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile. This creates a stock concentration of 1 mg/mL.

-

Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This yields a working concentration of 10 µg/mL.

-

Causality: Using formic acid as a modifier acidifies the solution, which promotes the protonation of the basic amine and pyridine nitrogen atoms, significantly enhancing the [M+H]⁺ signal.[8] Trifluoroacetic acid (TFA) should be avoided as it is a strong ion-pairing agent that can suppress the ESI signal.[9]

-

-

Filtration: If any cloudiness or precipitate is observed, filter the working solution through a 0.22 µm PTFE syringe filter.

-

Trustworthiness: This step is critical to prevent blockage of the delicate LC tubing and the ESI needle, ensuring system integrity and run-to-run reproducibility.[8]

-

-

Vialing: Transfer the final solution to a glass autosampler vial. Plastic vials should be avoided as organic solvents can leach plasticizers, which can contaminate the analysis.[9]

Protocol for GC-MS (EI) Analysis

This protocol ensures the analyte is sufficiently volatile and free of non-volatile contaminants.

-

Solvent Selection: Dissolve the sample in a high-volatility, GC-compatible solvent such as ethyl acetate or dichloromethane (DCM). Avoid non-volatile solvents like DMSO or DMF.[10]

-

Concentration: Prepare a solution with a concentration in the range of 10-100 µg/mL. Overly concentrated samples can saturate the detector and contaminate the ion source.

-

Vialing: Use a glass GC vial with a PTFE-lined septum to prevent solvent evaporation and contamination.

Interpretation of Mass Spectra and Fragmentation Pathways

The resulting mass spectrum provides a wealth of structural information. The key is to systematically interpret the molecular ion region and the major fragment ions.

Expected Molecular Ion Region

The most diagnostic feature will be the isotopic doublet for the molecular ion.

| Ion Type | Ion Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |

| EI Molecular Ion | [C₆H₇BrN₂]⁺• | 185.98 | 187.98 | ~1:1 |

| ESI Protonated Molecule | [C₆H₈BrN₂]⁺ | 186.99 | 188.99 | ~1:1 |

Proposed EI Fragmentation Pathway

Under high-energy EI conditions, the molecular ion will undergo a series of competing fragmentation reactions. The primary cleavage events are dictated by the weakest bonds and the stability of the resulting fragments. Aromatic halogenated compounds typically show fragmentation patterns characteristic of both the aromatic ring and the halogen.[11]

Caption: Proposed EI fragmentation pathways for the analyte.

-

Loss of a Bromine Radical (m/z 107): The C-Br bond is relatively weak and its cleavage leads to the loss of a bromine radical (•Br). This results in a prominent peak at m/z 107. This fragment no longer contains bromine, so it appears as a single peak, not a doublet.

-

Loss of a Methyl Radical (m/z 171/173): Benzylic-type cleavage can lead to the loss of the methyl group (•CH₃) to form an ion at m/z 171/173. This fragment retains the bromine atom, so it will exhibit the characteristic 1:1 isotopic pattern.

-

Loss of Hydrogen Bromide (m/z 106): Elimination of a neutral HBr molecule is a common pathway for bromo-aromatic compounds, especially with adjacent functional groups, leading to a radical cation at m/z 106.

-

Pyridine Ring Fragmentation (e.g., m/z 80): Following the initial loss of bromine, the resulting ion at m/z 107 can undergo further fragmentation, such as the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring, to yield a fragment at m/z 80.

Proposed ESI-MS/MS Fragmentation of [M+H]⁺

In tandem mass spectrometry, the protonated molecule (m/z 187/189) is isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation is often simpler than EI.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

-

Loss of Ammonia (m/z 170/172): The protonated amino group is a good leaving group, and its elimination as a neutral ammonia molecule (NH₃) is a highly probable fragmentation pathway. The resulting fragment at m/z 170/172 would retain the bromine atom and its isotopic signature.

-

Loss of Hydrogen Bromide (m/z 107): Similar to the EI pathway, the neutral loss of HBr from the protonated molecule is also a likely event, yielding the same stable fragment at m/z 107. The observation of this neutral loss in an MS/MS experiment provides strong evidence for the compound's structure.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unequivocal identification and characterization. A strategic approach, grounded in an understanding of the molecule's inherent properties, is paramount. The characteristic isotopic signature of bromine provides an immediate and unmistakable marker for the presence of the compound. The deliberate choice between the hard ionization of EI for detailed structural fingerprinting and the soft ionization of ESI for sensitive detection and LC-MS analysis allows the researcher to tailor the experiment to the specific scientific question at hand. By following the robust protocols for sample preparation and applying the logical interpretation of the fragmentation pathways outlined in this guide, scientists can generate high-quality, trustworthy data essential for advancing their research and development objectives.

References

-

PubChem. 3-Amino-2-bromo-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. Chemsrc.com. Available at: [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

-

PubMed. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

-

ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. Available at: [Link]

-

ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Available at: [Link]

-

Wikipedia. Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

-

National Library of Medicine. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. American Chemical Society. Available at: [Link]

-

SlideShare. Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Self-serve web hosting. The application of electrospray ionization mass spectrometry to homogeneous catalysis. Available at: [Link]

-

TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Trade Science Inc. Available at: [Link]

-

Harvard University. Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

-

Michigan State University. Mass Spectrometry. Department of Chemistry. Available at: [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. American Chemical Society. Available at: [Link]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. tsijournals.com [tsijournals.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 10. organomation.com [organomation.com]

- 11. pubs.acs.org [pubs.acs.org]

High-Resolution Vibrational Profiling of 4-Bromo-3-methylpyridin-2-amine

Technical Guide Series: Structural Elucidation & Quality Control

Executive Summary

This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy of 4-Bromo-3-methylpyridin-2-amine (CAS: 126325-46-0). Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to explore the vibrational dynamics of the 2-aminopyridine scaffold under specific steric (3-methyl) and electronic (4-bromo) perturbations.

The correct interpretation of this spectrum is critical for validating regio-isomeric purity in kinase inhibitor synthesis, where the migration of the bromine or methyl groups is a common synthetic risk.[1]

Structural Dynamics & Vibrational Theory

The "Push-Pull-Steric" Electronic Environment

To accurately interpret the IR spectrum, one must understand the electronic environment of the pyridine ring:

-